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Compound of Interest

Compound Name: 1-aminopropan-2-one

Cat. No.: B1265363

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
aminopropan-2-one hydrochloride (CAS 7737-17-9). Due to the limited availability of
published experimental spectra for this specific compound, this guide presents predicted data
based on established spectroscopic principles for its constituent functional groups. The
information herein serves as a valuable reference for the identification, characterization, and
quality control of 1-aminopropan-2-one hydrochloride in research and development settings.

Chemical Structure and Properties

o |[UPAC Name: 1-aminopropan-2-one hydrochloride

Synonyms: Aminoacetone hydrochloride

CAS Number: 7737-17-9

Molecular Formula: C3sHsCINO

Molecular Weight: 109.55 g/mol

Structure:

Spectroscopic Data Summary
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The following tables summarize the predicted spectroscopic data for 1-aminopropan-2-one

hydrochloride. These values are estimated based on typical ranges for the functional groups
present and the influence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data for 1-Aminopropan-2-one Hydrochloride

Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~2.3 Singlet 3H CHs
~4.0 Singlet 2H CH2
~8.5 Broad Singlet 3H NHs*

Solvent: D20

Table 2: Predicted 3C NMR Data for 1-Aminopropan-2-one Hydrochloride

Chemical Shift (6) ppm Assignment

~30 CHs

~50 CH2

~205 C=0
Solvent: D20

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for 1-Aminopropan-2-one Hydrochloride
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Wavenumber (cm~?) Intensity Assignment
3000-2800 Strong, broad N-H stretch (from NHs*)
~2950 Medium C-H stretch (aliphatic)
~1720 Strong C=0 stretch (ketone)[1]
~1600 Medium N-H bend (asymmetric)
~1500 Medium N-H bend (symmetric)
~1420 Medium C-H bend (CHs)

Sample Preparation: KBr pellet

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation for 1-Aminopropan-2-one (as free base)

m/z Proposed Fragment

73 [M]* (molecular ion of free base)
58 [M - CHs]*

43 [CHsCOl*

30 [CH2NH2]*

lonization Method: Electron lonization (EI)

Experimental Protocols
NMR Spectroscopy

o Sample Preparation: Dissolve approximately 10-20 mg of 1-aminopropan-2-one
hydrochloride in 0.7 mL of deuterium oxide (D20).

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

» 'H NMR Acquisition:
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[e]

Acquire the spectrum at 25 °C.

o

Use a standard pulse program.

[¢]

Set the spectral width to cover the range of 0-10 ppm.

[¢]

Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

e 13C NMR Acquisition:
o Acquire the spectrum using a proton-decoupled pulse sequence.
o Set the spectral width to cover the range of 0-220 ppm.

o Alonger acquisition time and a higher number of scans will be necessary compared to *H
NMR.

o Data Processing: Process the raw data using appropriate software. Reference the spectra to
the residual solvent peak.

IR Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind a small amount (1-2 mg) of 1-aminopropan-2-one hydrochloride with approximately
200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Transfer the mixture to a pellet press and apply pressure to form a transparent or
translucent pellet.

¢ Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, scan the range from 4000 to 400 cm~1.
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» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum.

Mass Spectrometry

o Sample Preparation: Prepare a dilute solution of 1-aminopropan-2-one hydrochloride in a
suitable volatile solvent (e.g., methanol). For analysis of the free base, the sample may be
introduced directly if sufficiently volatile, or the solution can be injected.

 Instrumentation: Employ a mass spectrometer, for example, a GC-MS for a volatile sample
or an LC-MS system.

o Electron lonization (El) Method:

o If using GC-MS, the sample is vaporized and then bombarded with a high-energy electron
beam (typically 70 eV).

o The resulting charged fragments are separated by the mass analyzer.

o Data Analysis: Identify the molecular ion peak (if present) and analyze the fragmentation
pattern to elucidate the structure.

Visualizations
Spectroscopic Analysis Workflow
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General Spectroscopic Analysis Workflow
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Caption: General workflow for spectroscopic analysis.

Mass Spectrometry Fragmentation Pathway
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Plausible El Mass Spectrometry Fragmentation of 1-Aminopropan-2-one
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Caption: Plausible MS fragmentation of 1-aminopropan-2-one.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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